8-Deoxy-neodysiherbaine

Description

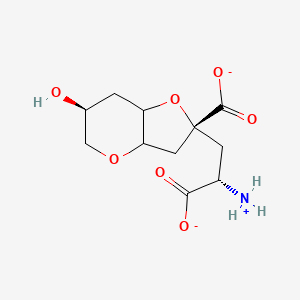

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16NO7- |

|---|---|

Molecular Weight |

274.25 g/mol |

IUPAC Name |

(2R,6S)-2-[(2S)-2-azaniumyl-2-carboxylatoethyl]-6-hydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |

InChI |

InChI=1S/C11H17NO7/c12-6(9(14)15)2-11(10(16)17)3-8-7(19-11)1-5(13)4-18-8/h5-8,13H,1-4,12H2,(H,14,15)(H,16,17)/p-1/t5-,6-,7?,8?,11+/m0/s1 |

InChI Key |

JVLNPAVKDNEYGY-SCTSMQQKSA-M |

Isomeric SMILES |

C1[C@@H](COC2C1O[C@@](C2)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])O |

Canonical SMILES |

C1C(COC2C1OC(C2)(CC(C(=O)[O-])[NH3+])C(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis and Proposed Biogenetic Pathways of 8 Deoxy Neodysiherbaine

Hypothesized Biosynthetic Route from Precursors

The biosynthesis of 8-Deoxy-neodysiherbaine is believed to originate from simple metabolic precursors, assembled through a complex series of enzymatic reactions. It is widely hypothesized that the producing organism is not the sponge Dysidea herbacea itself, but rather a symbiotic cyanobacterium, likely Oscillatoria spongeliae, which resides within the sponge tissue. mdpi.commdpi.comresearchgate.net This hypothesis is supported by the discovery that other bioactive compounds isolated from Dysidea herbacea are produced by its microbial symbionts. mdpi.commdpi.com

The core structure of this compound features a distinctive cis-fused hexahydrofuro[3,2-b]pyran ring system. psu.eduacs.org This bicyclic core is thought to be of polyketide origin. Polyketide synthases (PKS) are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors, such as acetate (B1210297) and propionate. Metagenomic analysis of microorganisms associated with marine sponges, including Discodermia dissoluta, has revealed a high diversity of PKS gene clusters, indicating a significant potential for the synthesis of complex polyketides. nih.gov It is proposed that a similar PKS pathway is responsible for assembling the backbone of the neodysiherbaine core.

The amino acid side chain, a derivative of glutamic acid, is believed to be attached to the polyketide-derived core at a late stage in the biosynthetic pathway. hebmu.edu.cnnih.gov The precursor for this side chain is likely L-glutamate or a closely related metabolite from the primary metabolic pool of the producing organism. orgosolver.comnih.gov The biosynthesis of other marine neurotoxins, such as domoic acid, also involves the condensation of a polyketide-derived intermediate with glutamic acid, providing a strong analogy for the proposed pathway of neodysiherbaine. mdpi.com

Enzymatic Intermediates and Transformation Mechanisms

The transformation of simple precursors into the complex structure of this compound is orchestrated by a suite of specialized enzymes. While the specific enzymatic steps have not been experimentally elucidated, a plausible sequence of events can be inferred based on known biochemical reactions in natural product biosynthesis.

The initial steps are likely catalyzed by a Type I polyketide synthase (PKS). This enzymatic assembly line would iteratively condense and modify small carboxylic acid units to build the carbon skeleton of the hexahydrofuro[3,2-b]pyran core. The stereochemistry of the multiple chiral centers within the core would be tightly controlled by specific domains within the PKS modules, including ketoreductases, dehydratases, and enoylreductases.

Following the assembly of the polyketide chain, a series of tailoring enzymes are expected to act upon the intermediate to form the bicyclic ether structure. These transformations likely involve intramolecular cyclization reactions, possibly catalyzed by specific cyclase domains within the PKS or by separate enzymes. Oxidative enzymes, such as cytochrome P450 monooxygenases or dioxygenases, are likely involved in the formation of the furan (B31954) and pyran rings. The absence of the hydroxyl group at the C8 position in this compound, compared to its parent compound neodysiherbaine A, suggests a specific reduction step catalyzed by a reductase or a different programming of the PKS module responsible for this position.

The attachment of the amino acid side chain is another critical step. This is likely facilitated by an enzyme such as an aminotransferase or a similar enzyme capable of forming a carbon-carbon bond between the polyketide core and the glutamate (B1630785) precursor. In the biosynthesis of other amino acid-containing natural products, dedicated enzymes are responsible for activating the amino acid and coupling it to the growing molecule.

Genetic Determinants of Biosynthesis (if applicable)

The enzymes responsible for the biosynthesis of this compound are expected to be encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of the symbiotic cyanobacterium. BGCs for the production of secondary metabolites are common in microorganisms and typically contain all the genes necessary for the synthesis, regulation, and transport of the natural product.

Although a specific BGC for neodysiherbaine has not yet been identified, the study of other marine microbial symbionts provides a framework for its potential discovery. For instance, the biosynthetic gene clusters for other marine neurotoxins like domoic acid have been identified in diatoms. mdpi.com These clusters often contain genes for PKS and the necessary tailoring enzymes. It is highly probable that a similar gene cluster exists for the neodysiherbaine family of compounds.

The identification of such a gene cluster would be a significant step towards understanding the biosynthesis of this compound. It would allow for the heterologous expression of the pathway in a model organism, enabling the detailed characterization of the individual enzymes and their functions. Furthermore, analysis of the BGC could provide insights into the evolutionary origins of this potent neurotoxin and its ecological role.

Total and Formal Synthesis Methodologies of 8 Deoxy Neodysiherbaine

Strategic Approaches to Stereoselective Synthesis

The stereoselective synthesis of 8-Deoxy-neodysiherbaine and its parent compounds, such as neodysiherbaine A, necessitates meticulous planning to control the multiple stereocenters within the molecule. acs.org The core of the challenge lies in the construction of the fused pyran and furan (B31954) ring systems with precise stereochemical fidelity.

A divergent synthesis, on the other hand, starts from a common intermediate that can be elaborated into a variety of related target molecules. wikipedia.org This approach is particularly valuable for creating a library of analogues for structure-activity relationship (SAR) studies. nih.gov In the context of this compound, a divergent strategy could utilize a common bicyclic core that is then selectively functionalized to yield the target compound as well as other analogues like neodysiherbaine A and dysiherbaine.

| Synthetic Strategy | Description | Application to this compound |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. wikipedia.org | Separate synthesis of the bicyclic pyranofuran core and the amino acid side chain. |

| Divergent Synthesis | Elaboration of a common intermediate to produce a library of related compounds. wikipedia.org | Synthesis of a common core structure that can be selectively modified to produce this compound and other analogues. |

The construction of the bicyclic core of this compound is a critical aspect of its total synthesis. Several key reactions and methodologies have been employed to achieve this, with a significant focus on cyclization strategies.

One powerful method for the formation of the pyran ring is the ring-closing metathesis (RCM) reaction. rsc.org This reaction utilizes ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors. thieme-connect.com Formal syntheses of dysiherbaine and neodysiherbaine A have been achieved using a domino ring-opening/ring-closing olefin metathesis (ROM/RCM) cascade, which efficiently constructs the core bicyclic system with excellent stereocontrol. researchgate.net

Another key strategy is catalytic oxidative cyclization . nih.gov This method can be used to form the heterocyclic ring system in a controlled manner. For instance, a short and efficient synthesis of neodysiherbaine A was developed using this approach. nih.gov Radical cyclization reactions, often mediated by manganese(III) acetate (B1210297), also provide a powerful tool for constructing complex cyclic systems found in natural products. mdpi.com

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, is a classic method for the synthesis of tetrahydropyran (B127337) rings and has been applied in the synthesis of sugar-like structures. researchgate.net

| Cyclization Method | Description | Relevance to Synthesis |

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed formation of cyclic olefins from diene precursors. rsc.org | Construction of the pyran ring within the bicyclic core. |

| Catalytic Oxidative Cyclization | Formation of heterocyclic rings through oxidation and cyclization. nih.gov | Efficient synthesis of the neodysiherbaine core. nih.gov |

| Radical Cyclization | Formation of rings via radical intermediates, often mediated by metal salts. mdpi.com | Construction of complex cyclic frameworks. mdpi.com |

| Prins Cyclization | Acid-catalyzed condensation to form tetrahydropyran rings. researchgate.net | Synthesis of the pyran portion of the molecule. |

Synthesis of Advanced Precursors and Intermediates

The total synthesis of this compound relies on the preparation of highly functionalized precursors and intermediates. A common strategy involves starting from readily available chiral pool materials, such as carbohydrates. For example, tri-O-acetyl-d-glucal has been used as a starting material for a highly stereocontrolled total synthesis of (-)-neodysiherbaine A. acs.org

The synthesis of the core bicyclic structure often proceeds through a series of carefully orchestrated steps. For instance, a formal synthesis of dysiherbaine and neodysiherbaine A involved the construction of a key bicyclic derivative through a ROM/RCM tandem process. thieme-connect.com This intermediate was then further functionalized to introduce the necessary stereocenters and functional groups. The selective functionalization of different parts of the molecule, such as the olefins in the bicyclic core, is a critical challenge that requires careful protecting group strategies and the use of chemoselective reactions. thieme-connect.com

Formal Synthesis of this compound's Core Structure

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. Several formal syntheses of the core structure of the neodysiherbaine family have been reported, which are directly applicable to the synthesis of this compound.

One notable formal synthesis utilized a domino ring-opening/ring-closing olefin metathesis reaction to construct the core structure of dysiherbaine and neodysiherbaine A with complete control of the relative stereochemistry. researchgate.net This approach provides a versatile and efficient entry point to the bicyclic core, which can then be elaborated to the desired 8-deoxy analogue. The stereoselective functionalization of the key intermediate produced in this formal synthesis is a crucial step towards the total synthesis of the target molecule. researchgate.net

Structural Modifications and Analogues of 8 Deoxy Neodysiherbaine

Design Principles for Novel Structural Analogues and Derivatives

The primary goal in designing analogues of 8-Deoxy-neodysiherbaine is to probe the structure-activity relationships (SAR) that govern its potency and selectivity for glutamate (B1630785) receptor subtypes, particularly kainate receptors. lookchem.com Researchers hypothesize that specific functional groups and their stereochemical arrangement on the bicyclic core are critical determinants of pharmacological activity. acs.orgfigshare.com

The design principles are centered on:

Systematic Modification: Analogues are designed to systematically alter specific parts of the molecule, such as the functional groups at the C8 and C9 positions. acs.orgfigshare.com This allows for a direct assessment of each group's contribution to receptor binding and activation.

Probing Selectivity: A key objective is to create analogues with enhanced selectivity for specific kainate receptor subunits (e.g., GluK1/GluR5 over GluK2/GluR6). lookchem.comnih.gov By observing how structural changes affect binding to different subunits, researchers can map the features responsible for subtype selectivity.

Simplification and Accessibility: The complex structure of the parent natural products makes them challenging synthetic targets. rsc.org Designing simplified analogues that retain the core pharmacophore but are easier to synthesize facilitates broader SAR studies. The creation of a key synthetic intermediate that can serve as a branching point for a diverse range of analogues is a central strategy. acs.orgacs.orgfigshare.com

Semisynthesis and Derivatization Strategies

While semisynthesis from a natural product is a common strategy for creating derivatives, the low natural abundance and structural complexity of neodysiherbaine make this approach difficult. acs.orgfigshare.com Therefore, the generation of this compound and its related analogues primarily relies on total synthesis.

A key strategy involves the synthesis of an advanced intermediate (compound 16 in a notable synthesis) which serves as a versatile branching point. acs.orgacs.org This intermediate contains the core bicyclic ether skeleton and the amino acid side chain, with hydroxyl groups at C8 and C9 that can be chemically manipulated. acs.org

Derivatization strategies from this intermediate include:

Selective Protection and Activation: Protecting one hydroxyl group (e.g., the C9-OH with a pivaloyl group) allows for the selective chemical modification of the other (e.g., the C8-OH). acs.org

Nucleophilic Substitution: Activation of a hydroxyl group by converting it to a triflate allows for its displacement by various nucleophiles to introduce new functional groups or to invert the stereochemistry at that center. acs.org

Hydrolysis: Final deprotection steps, typically using acid hydrolysis, remove protecting groups to yield the target analogues. acs.org

These synthetic routes provide access to a series of analogues with modifications at the C8 and C9 positions that would be inaccessible through direct manipulation of the natural product. acs.orgfigshare.com

Exploration of Deoxy and Epimer Analogues

A significant focus of research has been the synthesis and evaluation of analogues where hydroxyl groups at the C8 and C9 positions are removed (deoxy) or their stereochemistry is inverted (epimers). acs.orgnih.gov These modifications have profound effects on biological activity.

This compound (8-deoxy-neoDH): This analogue, which lacks the hydroxyl group at the C8 position, retains high affinity for GluR5 kainate receptor subunits. nih.gov In fact, its binding affinity for GluR5-2a is even higher than that of the parent compound, neodysiherbaine. nih.gov It acts as a full or highly efficacious partial agonist at these receptors. nih.govnih.gov

9-Deoxy-neodysiherbaine (9-deoxy-neoDH): In contrast, the removal of the C9 hydroxyl group results in a dramatic loss of affinity and potency. nih.govresearchgate.net 9-deoxy-neoDH is a very weak agonist, highlighting the critical importance of the C9 hydroxyl group for receptor interaction. nih.gov

Epimer Analogues: Analogues where the stereochemistry of the hydroxyl groups is inverted (e.g., 8-epi-neoDH, 9-epi-neoDH) have also been explored. The 8-epi-neoDH analogue binds with a lower affinity than 8-deoxy-neoDH. nih.gov More drastically, altering the spatial orientation of both the C8 and C9 hydroxyl groups, as in 8,9-epi-neoDH , effectively eliminates binding affinity for all tested receptor subunits. nih.gov This demonstrates that the specific stereochemical configuration of these substituents is crucial for biological activity.

Structure-Activity Relationship (SAR) Investigations for Molecular and Cellular Interactions

SAR studies have been crucial in deciphering the molecular interactions between this compound analogues and glutamate receptors. These investigations connect specific structural features to the observed biological effects. acs.orglookchem.com

Stereochemistry plays a definitive role in the biological activity of neodysiherbaine analogues. acs.orgfigshare.com The precise three-dimensional arrangement of the amino acid side chain and the substituents on the bicyclic ring system dictates the molecule's ability to fit into the receptor's ligand-binding domain. nih.gov

Glutamate Backbone Stereochemistry: The (S)-glutamate backbone is a conserved feature and is essential for anchoring the ligand in the binding pocket through interactions with key amino acid residues. nih.gov Analogues with altered stereochemistry in the glutamate portion, such as 2,4-epi-neoDH , act as antagonists rather than agonists, demonstrating that the orientation of the α-amino and γ-carboxyl groups determines the functional outcome of receptor binding. nih.gov

The presence or absence of specific functional groups, particularly the hydroxyls at C8 and C9, is a key determinant of binding affinity and efficacy. acs.orgnih.gov

C9-Hydroxyl Group: The C9-OH is considered a critical functional group for high-affinity binding to kainate receptors. researchgate.net Its removal, as seen in 9-deoxy-neoDH, results in a significant decrease in binding affinity for GluK1 receptors. nih.govresearchgate.net This suggests the C9-OH participates in a crucial hydrogen bonding interaction within the receptor's binding site. nih.gov

C8-Hydroxyl Group: The C8-OH group appears to be less critical for binding affinity at GluR5 but is important for selectivity. nih.gov The removal of this group in this compound leads to an increase in affinity for GluR5-2a subunits compared to the parent neodysiherbaine. nih.gov Molecular modeling suggests that removing the polar C8 hydroxyl allows for a more favorable packing of the hydrophobic ring system against a hydrophobic surface in the GluR5 binding pocket. nih.gov

Glutamate Moiety: The α-amino and two carboxylate groups of the glutamate backbone form a network of hydrogen bonds with conserved residues in the ligand-binding domain, anchoring the molecule. nih.gov These interactions are fundamental for the initial binding of all neodysiherbaine analogues. nih.govunina.it

The following table summarizes the binding affinities of this compound and related analogues at different kainate (GluK) and AMPA (GluA) receptor subunits.

Molecular and Cellular Mechanisms of Action of 8 Deoxy Neodysiherbaine

Identification of Primary Molecular Targets

The principal molecular targets of 8-deoxy-neodysiherbaine are the kainate-type ionotropic glutamate (B1630785) receptors (KARs). nih.gov Extensive research has demonstrated that this compound exhibits a remarkable degree of selectivity for specific subunits within this receptor family.

Kainate Receptor Subunit Selectivity (e.g., GluK1, GluK2, GluK5/GluR5)

This compound displays a high affinity and selectivity for the GluK1 (formerly GluR5) kainate receptor subunit. nih.govebi.ac.uk Radioligand binding assays have shown that 8-deoxy-NDH binds potently to GluK1, with a reported inhibitory constant (Ki) of 1.5 nM for the GluR5-2a splice variant and 2.0 nM for the GluR5-2b variant. nih.gov This affinity is notably higher than that of its parent compound, neodysiherbaine A. nih.gov In contrast, its binding to other kainate receptor subunits, such as GluK2, and to AMPA receptors is significantly weaker, with Ki values estimated to be greater than 10 μM. nih.gov The removal of the C8 hydroxyl group from neodysiherbaine A to form 8-deoxy-NDH surprisingly reduces its affinity for GluK6a receptors by over 1000-fold while maintaining a comparable affinity for GluK1 (GluR5) subunits. nih.gov

Functionally, 8-deoxy-NDH acts as a potent agonist at GluK1-containing receptors. nih.gov In patch-clamp experiments on cells expressing GluR5-2a receptors, it elicits currents with an amplitude similar to those evoked by saturating concentrations of glutamate, suggesting it is a full or highly efficacious partial agonist. nih.gov It inhibits the activation of GluR5-2a receptors with an exceptionally low IC50 value of 238 pM. nih.gov

| Compound | Receptor Subunit | Binding Affinity (Ki) | Functional Activity (IC50) |

| This compound | GluR5-2a (GluK1) | 1.5 nM nih.gov | 238 pM nih.gov |

| This compound | GluR5-2b (GluK1) | 2.0 nM nih.gov | Not Reported |

| This compound | Other KAR/AMPARs | >10 µM nih.gov | Not Reported |

| Neodysiherbaine A (Parent) | GluR5-2a (GluK1) | 7.7 nM nih.gov | Not Reported |

Allosteric Modulation and Binding Site Characterization

This compound binds to the orthosteric ligand-binding site of the kainate receptor, the same site that binds the endogenous neurotransmitter glutamate. nih.govbiorxiv.org This is in contrast to allosteric modulators, which bind to a topographically distinct site on the receptor to alter its function. plos.orguniversiteitleiden.nl The binding of 8-deoxy-NDH to this primary site directly initiates the conformational changes that lead to ion channel opening. nih.govrcsb.org The ligand-binding domain (LBD) of kainate receptors, which harbors this binding site, forms a clamshell-like structure composed of two domains, D1 and D2. biorxiv.org The binding of an agonist like 8-deoxy-NDH induces a closure of this clamshell, a critical step in receptor activation. rcsb.org

Ligand-Binding Domain Interactions and Conformational Dynamics

The precise interaction between this compound and the kainate receptor ligand-binding domain has been elucidated through high-resolution structural studies and computational simulations.

Structural Analysis of Receptor-Ligand Complexes (e.g., X-ray Crystallography, Molecular Dynamics Simulations)

X-ray crystallography has provided detailed snapshots of this compound bound within the ligand-binding core of the human GluK1 (GluR5) receptor. rcsb.orgebi.ac.uk The crystal structure (PDB ID: 3FVK) reveals that the ligand is nestled within the binding pocket formed by the D1 and D2 domains of the receptor. rcsb.orgniph.go.jp These structural studies confirm that, like other agonists, 8-deoxy-NDH induces a significant degree of domain closure in the LBD. rcsb.org

Molecular dynamics (MD) simulations have complemented these static crystal structures by providing insights into the dynamic nature of the receptor-ligand interaction. nih.govscielo.org.mx These simulations help to explain the observed subunit selectivity. For instance, MD studies suggest that the high affinity of 8-deoxy-NDH for GluK1 is partly due to favorable hydrophobic packing within the binding pocket. nih.gov In contrast, the reduced affinity for the GluK2 (formerly GluR6) subunit may be due to steric hindrance from specific amino acid differences in the binding site. nih.gov Specifically, a phenylalanine residue (F735) in GluK2, which is a less bulky leucine (B10760876) in GluK1, may displace a key water molecule that is important for stabilizing the ligand in the binding pocket. nih.gov

Predicted Hydrogen Bonding and Hydrophobic Interactions

The stability of the this compound-receptor complex is maintained by a network of specific non-covalent interactions. nih.govbenthamopen.comresearchgate.net

Hydrogen Bonding: MD simulations predict that the C9 hydroxyl group of 8-deoxy-NDH forms a crucial hydrogen bond with the side chain of a serine residue (S741) in the D2 domain of GluK1. nih.gov This interaction is thought to be a key determinant of its high affinity. The carboxylate group of the ligand also forms important hydrogen bonds with residues in the binding pocket, a common feature for glutamate receptor agonists. researchgate.net

Hydrophobic Interactions: Hydrophobic packing plays a significant role in the binding of this compound. nih.gov MD simulations indicate that there is closer hydrophobic packing when 8-deoxy-NDH is bound to GluK1 compared to its parent compound, neodysiherbaine. nih.gov A key hydrophobic interaction occurs with a tyrosine residue (Y489) in the D1 domain. nih.gov The loss of favorable hydrophobic packing is postulated to be a primary reason for the reduced affinity of related analogs. nih.gov

| Interaction Type | Key Residues/Features in GluK1 | Consequence of Interaction |

| Hydrogen Bonding | Serine 741 (S741) nih.gov | Stabilizes the C9 hydroxyl group of the ligand. |

| Hydrophobic Packing | Tyrosine 489 (Y489) nih.gov | Contributes to the high binding affinity. |

| Steric Hindrance (in GluK2) | Phenylalanine 735 (F735) nih.gov | Reduces binding affinity compared to GluK1. |

Modulation of Ion Channel Gating and Kinetics

The binding of this compound to the ligand-binding domain initiates a series of conformational changes that are transmitted to the transmembrane domain, leading to the opening of the ion channel pore. This process is known as gating. nih.govfrontiersin.org

Effects on Intracellular Signaling Pathways and Cellular Physiology

The physiological effects of this compound stem from its activity as a potent and selective agonist for a class of ionotropic glutamate receptors known as kainate receptors (KARs). nih.gov As ligand-gated ion channels, KARs mediate fast synaptic transmission throughout the central nervous system. nih.govucl.ac.uk The binding of this compound to these receptors triggers a conformational change that opens an integrated ion channel, allowing the passive flow of cations across the neuronal membrane according to their electrochemical gradient. ucl.ac.uk This direct modulation of ion flux is the primary event that leads to changes in cellular physiology and the initiation of downstream signaling cascades.

Downstream Biochemical Cascade Modulation

The principal mechanism by which this compound initiates intracellular signaling is through the activation of KARs, which are tetrameric ion channels composed of various subunits (e.g., GluK1-5). taylorandfrancis.com Research shows that this compound has a high binding affinity for KARs, particularly those containing the GluK1 (also known as GluR5) subunit, while showing no affinity for AMPA receptors. nih.govresearchgate.net The binding affinity for GluR5-2a subunits is reported to be high, with a Ki value of 1.5 nM. nih.gov

Upon activation by an agonist like this compound, the KAR channel opens, allowing an influx of cations, including Na+ and Ca2+. reactome.org The resulting increase in intracellular Ca2+ concentration is a critical event, as Ca2+ functions as a ubiquitous second messenger. taylorandfrancis.com This influx can initiate a variety of downstream biochemical pathways. While specific cascades uniquely triggered by this compound are not fully detailed, the activation of KARs is known to couple to G-protein signaling pathways in some contexts, leading to the modulation of enzymes like adenylate cyclase and subsequent changes in cAMP and protein kinase A (PKA) levels. frontiersin.orgjneurosci.org These signaling cascades can ultimately lead to changes in gene expression and synaptic strength. taylorandfrancis.com

| Receptor Subunit | Reported Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|

| GluR5-2a (GluK1) | 1.5 nM | High-affinity agonist | nih.gov |

| GluR5-2b (GluK1) | No substantial change in affinity from GluR5-2a | Agonist | nih.gov |

| AMPA Receptors | No affinity | Inactive | nih.govresearchgate.net |

Impact on Neuronal Excitability and Synaptic Transmission (in vitro/ex vivo)

The activation of ionotropic receptors by this compound has a direct and profound impact on neuronal excitability and the transmission of signals at the synapse. ucl.ac.uk In vitro and ex vivo electrophysiological studies, such as whole-cell patch-clamp recordings on transiently transfected HEK-293 cells, provide direct evidence of these effects. nih.gov

When this compound binds to postsynaptic KARs, the resulting influx of positive ions causes a depolarization of the neuronal membrane. This event is known as an excitatory post-synaptic potential (EPSP). nih.gov If the depolarization is sufficient to reach the neuron's threshold, it will trigger an action potential, thereby increasing neuronal excitability. nih.gov Studies confirm that this compound is a potent agonist, with applications of the compound eliciting robust electrical currents from cells expressing GluR5-2a receptors. nih.gov The amplitude of these currents at a concentration of 100 μM was observed to be similar to those produced by saturating concentrations of the primary endogenous agonist, glutamate, suggesting that this compound may act as a full or highly efficacious partial agonist. nih.gov

A key characteristic of KAR function is receptor desensitization, a process where the receptor enters a closed, non-conducting state despite the continued presence of the agonist. nih.govpnas.orgembopress.org This mechanism is a crucial element of synaptic modulation. This compound demonstrates this property powerfully; it not only activates KARs but also induces a profound desensitization that can completely attenuate subsequent responses to glutamate. nih.gov This effect is highly potent, with one study reporting an IC50 value of 238 pM for the pre-desensitization of GluR5-2a receptors. nih.gov This dual action—initial, strong activation followed by rapid and potent desensitization—allows this compound to intricately modulate the timing and strength of synaptic transmission. embopress.orgjneurosci.org

Biological Activities of 8 Deoxy Neodysiherbaine in Research Models

In Vitro Pharmacological and Biological Screenings

In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, have been instrumental in characterizing the interaction of 8-Deoxy-neodysiherbaine with its molecular targets. rouken.bio These investigations provide crucial information on the compound's affinity, efficacy, and functional effects on specific receptors.

Cell-Based Assays for Receptor Activation and Functional Responses

Cell-based assays are fundamental tools for assessing how a compound like this compound affects receptor function in a cellular context. thermofisher.complos.org These assays can measure various cellular responses following receptor activation, such as changes in intracellular calcium levels or the activation of specific signaling pathways. plos.orgnih.gov

In studies utilizing cell lines engineered to express specific kainate receptor subunits, this compound has been shown to act as a potent agonist. nih.gov Specifically, it demonstrates high efficacy at the GluK1 (formerly known as GluR5) kainate receptor subunit. nih.govnih.gov When applied to these cells, the compound elicits a robust response, indicating that it effectively activates the receptor. nih.gov The agonist activity of this compound at GluK1 receptors suggests its potential to modulate neuronal excitability and synaptic transmission in systems where these receptors are prevalent. nih.govnih.gov

Electrophysiological Characterization in Recombinant Receptor Systems (e.g., Patch-Clamp Analysis)

Electrophysiological techniques, particularly patch-clamp analysis, provide a direct measure of ion channel function and are considered the gold standard for characterizing ionotropic receptors. nih.govbiorxiv.org This method allows researchers to record the electrical currents that flow through a single ion channel or across the entire cell membrane in response to a compound. frontiersin.orgnanion.de

Patch-clamp recordings from cells expressing recombinant GluK1 receptors have confirmed that this compound is a full or highly efficacious partial agonist. nih.gov When applied to these cells, the compound evokes large-amplitude currents that are comparable to those elicited by the endogenous neurotransmitter glutamate (B1630785). nih.gov This finding indicates that this compound is highly effective at opening the ion channel associated with the GluK1 receptor. nih.gov Furthermore, these studies have revealed that the currents induced by this compound exhibit rapid activation and deactivation kinetics, providing detailed insights into its interaction with the receptor channel. nih.gov

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a powerful method for determining the affinity of a compound for its receptor. wikipedia.orgeuropeanpharmaceuticalreview.com In these assays, a radioactive version of a known ligand is used to label the receptors, and the test compound is then assessed for its ability to displace the radioligand. merckmillipore.combiosensingusa.com This competition allows for the calculation of the test compound's binding affinity, typically expressed as the inhibition constant (Ki). nih.gov

Radioligand binding experiments have demonstrated that this compound possesses a high affinity and selectivity for the GluK1 kainate receptor subunit. nih.gov The binding affinity of this compound for GluK1-2a subunits was determined to be a Ki of 1.5 nM. nih.gov Notably, its affinity for other kainate (GluK2, GluK3, GluK5) and AMPA receptor subunits was significantly weaker, with Ki values greater than 10 µM. nih.gov This high degree of selectivity is a key characteristic of this compound and underscores its potential as a specific pharmacological tool for studying GluK1-containing receptors. nih.govnih.gov

| Receptor Subunit | Binding Affinity (Ki) |

| GluK1-2a | 1.5 nM |

| GluK1-2b | 2.0 nM |

| Other Kainate/AMPA Subunits | >10 µM |

Table 1: Binding affinities of this compound for various glutamate receptor subunits as determined by radioligand binding assays. nih.gov

Activity Assessment in Non-Human In Vivo Models (Focus on Mechanistic Insights)

In vivo studies, conducted within a living organism, are crucial for understanding the physiological effects of a compound and the molecular changes it induces in a complex biological system. nih.gov

Studies in Model Organisms (e.g., lower vertebrates, invertebrates)

While specific studies on this compound in lower vertebrates or invertebrates are not extensively detailed in the provided search results, these model organisms are widely used in biomedical research. up.ptinvivobiosystems.comaddgene.orgwikipedia.org Their genetic tractability and simpler nervous systems often provide valuable initial insights into the systemic effects and mechanisms of action of novel compounds. Future research in organisms such as zebrafish or fruit flies could further elucidate the developmental and behavioral consequences of activating GluK1 receptors with this potent agonist.

Investigation in Mammalian Animal Models (e.g., rodent, focusing on receptor occupancy and molecular changes)

Research in mammalian models, such as rodents, allows for the investigation of a compound's effects in a system that more closely resembles human physiology. nih.gov While the provided information does not detail specific in vivo studies in mammalian models for this compound focusing on receptor occupancy and molecular changes, such studies would be a critical next step in its pharmacological profiling. These investigations would aim to confirm that the high affinity and selectivity observed in vitro translate to a similar profile in vivo. Techniques such as positron emission tomography (PET) with a radiolabeled form of this compound could be used to measure receptor occupancy in the brain. Furthermore, analysis of brain tissue following administration of the compound could reveal changes in gene expression or protein phosphorylation downstream of GluK1 receptor activation, providing deeper mechanistic insights.

Exploration of Specific Cellular Processes Affected

Neuronal Circuit Modulation

The primary mechanism through which this compound modulates neuronal circuits is its potent and highly selective agonist activity at specific kainate-type ionotropic glutamate receptors (KARs). biologists.com Glutamate receptors, including KARs, are fundamental to fast excitatory synaptic transmission throughout the central nervous system. researchgate.netniph.go.jp KARs, in particular, often play a modulatory role in neural circuits, influencing neurotransmitter release and neuronal excitability rather than mediating the primary synaptic response. biologists.com

Research using recombinant receptor subunits has demonstrated that this compound is a powerful agonist with remarkable specificity for the GluK1 subunit (formerly known as GluR5). biologists.comescholarship.org In studies using radioligand binding assays, this compound showed a profound ability to displace ligands from GluK1-containing receptors while having a negligible affinity for AMPA receptors or other kainate receptor subunits like GluK2 and GluK3. biologists.comresearchgate.net This selectivity is reported to be over 1000-fold for GluK1 compared to these other receptor types. researchgate.net

Electrophysiological recordings from cells expressing specific KAR subunits confirm its function as an agonist. Application of this compound to cells expressing GluK1 (specifically the GluR5-2a splice variant) elicits robust electrical currents. biologists.com The amplitude of these currents is comparable to those produced by saturating concentrations of the endogenous neurotransmitter glutamate, suggesting that this compound acts as a full agonist or a highly efficacious partial agonist at these receptors. biologists.com

Further investigation into its mechanism reveals that it potently induces pre-desensitization of GluK1 receptors. This was demonstrated in experiments where pre-application of the compound inhibited the receptor's subsequent activation by glutamate. biologists.com The concentration required for this compound to produce 50% of its maximal inhibitory effect (IC₅₀) on GluK1 receptor activation was measured to be exceptionally low, in the picomolar range. biologists.com This high-affinity binding and potent activation/desensitization of a specific receptor subtype (GluK1) is the basis for its activity as a neuronal circuit modulator. By selectively activating neurons that express GluK1-containing kainate receptors, such as Purkinje cells in the cerebellum and certain interneurons in other brain regions, this compound can precisely alter the flow of information and excitability within the complex neural networks where these receptors are found. biologists.comoup.com

| Parameter | Value | Receptor Subunit | Assay Type | Reference |

|---|---|---|---|---|

| IC₅₀ for Inhibition of Activation | 238 pM | GluR5-2a (GluK1) | Inhibition-response analysis of glutamate-elicited currents | biologists.com |

| Agonist Activity | Full or highly efficacious partial agonist | GluR5 (GluK1) | Currents elicited from expressed receptors | biologists.com |

Cellular Viability and Proliferative Responses (mechanistic, non-therapeutic context)

Based on a review of available scientific literature, there are no specific research studies that have directly investigated the effects of this compound on cellular viability or proliferative responses.

However, the molecular target of this compound, the kainate receptor (specifically GluK1), is known to be involved in these cellular processes in various contexts. For instance, studies on other kainate receptor agonists have shown that their activation can influence cell fate. In some cell populations, such as oligodendrocyte progenitors, activation of kainate receptors by the agonist kainate can lead to an arrest of the cell cycle in the G1 phase, thereby preventing proliferation without inducing cell death (apoptosis). biologists.com In other contexts, like with neural stem and progenitor cells from the subventricular zone, stimulation of kainate receptors has been shown to reduce apoptosis and increase proliferation. nih.gov Furthermore, research on non-neuronal cells has found that activating kainate receptors on human B cells can lead to an increase in their proliferation. nih.gov

These findings indicate that the activation of kainate receptors, the mechanism by which this compound acts, can have significant, context-dependent effects on cellular viability and proliferation. The specific impact depends on the cell type and the developmental stage. Nevertheless, without direct experimental data on this compound, it is not possible to definitively state how this specific compound affects these cellular processes.

Advanced Analytical Methodologies for 8 Deoxy Neodysiherbaine Research

Chromatographic Techniques for High-Resolution Purification and Isolation in Research

The isolation and purification of 8-Deoxy-neodysiherbaine from either natural sources or synthetic reaction mixtures require high-resolution chromatographic techniques capable of separating this polar, non-proteinogenic amino acid from structurally similar impurities. masterorganicchemistry.comnih.gov High-performance liquid chromatography (HPLC) is the cornerstone of this process, offering the necessary efficiency and resolution. nih.gov

Given the compound's structure, which includes a heterocyclic core and an amino acid moiety, several HPLC modes are applicable. Reversed-phase (RP) HPLC is a primary choice, separating molecules based on hydrophobicity. For highly polar compounds like this compound, specialized columns such as those with polar end-capping or aqueous C18 phases are often required to achieve adequate retention and separation. Ion-exchange chromatography (IEX) is another powerful technique, exploiting the zwitterionic nature of the amino acid to separate it based on charge. nih.gov Cation-exchange chromatography would be particularly effective. For final polishing and desalting, size-exclusion chromatography (SEC) can be employed to remove small molecule reagents or salts. frontiersin.org

The development of a purification strategy often involves a multi-step approach, beginning with lower-resolution methods like silica (B1680970) gel column chromatography to fractionate the crude extract or reaction mixture, followed by one or more high-resolution HPLC steps. jmb.or.krmdpi.com

Table 1: Representative HPLC Parameters for the Purification of Polar Amino Acids like this compound

| Parameter | Reversed-Phase HPLC | Ion-Exchange HPLC |

| Stationary Phase (Column) | C18, Polar-Embedded C18, Phenyl-Hexyl | Strong Cation Exchange (SCX) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Low concentration buffer (e.g., 10 mM Potassium Phosphate, pH 3.0) |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or Formic Acid | High concentration buffer (e.g., 1 M Potassium Phosphate, pH 3.0) |

| Gradient | Increasing concentration of Mobile Phase B | Increasing concentration of Mobile Phase B (salt gradient) |

| Detection | UV (at ~210 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | UV (at ~210 nm), Post-column Ninhydrin Derivatization, Mass Spectrometry (MS) |

| Purpose | Primary purification, separation from less polar impurities. mdpi.com | Separation based on charge, removal of neutral and anionic impurities. nih.gov |

This table presents typical starting conditions for method development in the purification of complex amino acids. Actual parameters would be optimized for the specific separation required.

Spectroscopic Methods for Structural Characterization and Ligand-Binding Studies

Beyond initial identification, spectroscopic methods provide deep insights into the three-dimensional structure of this compound and its binding interactions with target receptors.

For detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.gov Advanced multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are used to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations. These correlations are critical for confirming the core heterocyclic structure, the connectivity of the side chains, and, crucially, the relative stereochemistry of the molecule's multiple chiral centers. This level of detail is impossible to obtain from basic spectroscopic data alone. nppt.denih.gov

Spectroscopic techniques are also central to studying how this compound interacts with its biological targets, primarily kainate-type ionotropic glutamate (B1630785) receptors (KARs). nih.gov Radioligand binding assays are a key method for quantifying the affinity of a ligand for a receptor. bmglabtech.comwikipedia.org In these experiments, a radiolabeled ligand (like [³H]kainate) is incubated with cell membranes expressing a specific receptor subtype. The ability of a non-radiolabeled compound, such as this compound, to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). nih.gov

Research has shown that this compound exhibits high affinity and selectivity for the GluR5 kainate receptor subunit. The binding affinity was found to be higher than that of the parent compound, neodysiherbaine. These studies confirm that the C8-hydroxyl group is not essential for potent binding at the GluR5 receptor. nih.gov

Table 2: Binding Affinity (Ki) of this compound at Glutamate Receptor Subunits

| Receptor Subunit | Binding Affinity (Ki) in nM |

| GluR5-2a | 1.5 |

| GluR5-2b | 2.0 |

| GluR6 | >10,000 |

| GluA1-4 (AMPA) | >10,000 |

Data sourced from Sanders et al., 2005. nih.gov Lower Ki values indicate higher binding affinity.

Furthermore, techniques like circular dichroism (CD) could be employed to detect conformational changes in the receptor protein upon ligand binding. inorgchemres.org While the ligand itself may not have a strong CD signal, its binding can induce measurable changes in the protein's secondary or tertiary structure. redshiftbio.com

Mass Spectrometry for Metabolomic Profiling and Target Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolomics and can be applied to research on this compound to understand its metabolic fate and to aid in identifying its biological targets. biocompare.comscripps.edu

In a metabolomics workflow, a biological system (e.g., cells or tissues) would be exposed to this compound. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), would then be used to generate a comprehensive profile of all detectable metabolites in the system. researchgate.net By comparing the metabolic profiles of treated versus untreated samples, researchers can identify new metabolites resulting from the breakdown of this compound or pinpoint endogenous metabolic pathways that are perturbed by its activity. frontiersin.org This untargeted approach can provide crucial clues about the compound's mechanism of action and potential off-target effects. masseycancercenter.org

Furthermore, mass spectrometry can be used in chemical proteomics approaches for target identification. For instance, a derivative of this compound could be synthesized with a reactive group that allows it to be covalently linked to its binding partners (photo-affinity labeling). After incubation with a complex protein mixture (e.g., a brain lysate), the ligand-protein complexes can be isolated, digested, and analyzed by MS to identify the proteins that were "captured" by the ligand.

Table 3: Hypothetical LC-MS/MS Workflow for Metabolite and Target Identification

| Stage | Technique/Method | Purpose |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | To remove interfering macromolecules (proteins, lipids) and enrich for small molecule metabolites. |

| Separation | UHPLC with a HILIC or reversed-phase column. | To separate this compound and its potential metabolites from the complex biological matrix before MS analysis. |

| Analysis (Profiling) | Data-Independent Acquisition (DIA) on an LC-HRMS system. | To comprehensively fragment and detect all ions in a sample, enabling untargeted identification of perturbed metabolites. biocompare.com |

| Analysis (Targeted) | Parallel Reaction Monitoring (PRM) on an LC-HRMS system. | To confirm the identity and structure of specific metabolites of interest found during the profiling stage. |

| Data Processing | Software platforms (e.g., XCMS, METLIN). | To align chromatograms, detect features, perform statistical analysis, and putatively identify metabolites by matching against databases. scripps.edu |

Quantitative Analysis in Complex Biological Matrices for Research Purposes

For pharmacokinetic studies, which examine how a compound is absorbed, distributed, metabolized, and excreted (ADME), it is essential to accurately measure the concentration of this compound in complex biological matrices like blood, plasma, or tissue homogenates. nih.govresearchgate.net The "gold standard" for this type of quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govorientjchem.org

This technique offers exceptional sensitivity and specificity. The specificity arises from monitoring a unique fragmentation pattern for the molecule of interest. In a typical LC-MS/MS assay, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺, of this compound), the second quadrupole fragments it, and the third quadrupole selects a specific, characteristic fragment ion to be detected. By monitoring this specific precursor-to-product ion transition, the instrument can quantify the analyte with very high selectivity, even in a "dirty" biological sample. nih.gov

Developing a robust quantitative assay requires careful optimization of sample preparation to remove matrix components that can interfere with ionization (matrix effects), as well as the use of a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to correct for variations in sample recovery and instrument response. orientjchem.orgri.se

Table 4: Key Considerations for Quantitative LC-MS/MS Assay Development

| Parameter | Description | Importance |

| Sample Preparation | Methods like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). | Crucial for removing interferences and minimizing matrix effects, which can suppress or enhance the analyte signal. orientjchem.org |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version (e.g., ¹³C, ¹⁵N-labeled this compound). | Corrects for variability during sample processing and analysis, ensuring accuracy and precision. |

| Chromatography | Fast UHPLC separation using a suitable column (e.g., HILIC or RP). | Separates the analyte from isomers and matrix components that could interfere with quantification. |

| MS/MS Optimization | Selection of the optimal precursor ion and at least two product ions for MRM transitions. | Maximizes sensitivity and ensures specificity and confirmation of analyte identity. |

| Method Validation | Assessment of linearity, accuracy, precision, selectivity, stability, and recovery according to regulatory guidance. | Ensures the analytical method is reliable and fit for its intended research purpose. |

8 Deoxy Neodysiherbaine As a Chemical Biology Probe and Research Tool

Applications in Target Validation and Neurobiological Pathway Elucidation

8-Deoxy-neodysiherbaine serves as a critical tool for validating specific glutamate (B1630785) receptor subtypes as potential therapeutic targets and for unraveling their roles in various neurobiological pathways. Its high affinity and agonist activity are particularly pronounced at the GluR5 kainate receptor (KAR) subunit. nih.gov This selectivity allows researchers to specifically activate GluR5-containing receptors and observe the downstream physiological and pathological consequences, thereby validating the involvement of this particular subunit in specific neuronal circuits and behaviors.

The compound's utility in target validation is exemplified by its ability to produce long-lasting attenuation of glutamate currents in cells expressing GluR5 receptors. nih.gov This persistent activation can be used to mimic a state of tonic receptor stimulation, enabling the study of adaptive responses and the long-term consequences of GluR5 activation. By observing the cellular and systemic effects of sustained GluR5 engagement by this compound, researchers can gain insights into the role of this receptor in conditions such as epilepsy, pain, and neurodegenerative disorders, where aberrant glutamate signaling is implicated.

Furthermore, the distinct functional effects of this compound compared to other glutamate receptor agonists help in elucidating the specific contributions of GluR5-mediated signaling to complex neurobiological pathways. For instance, its action as a likely full or highly efficacious partial agonist at GluR5 receptors allows for the maximal activation of this pathway, providing a clear picture of its downstream signaling cascade and functional outputs. nih.gov This is crucial for distinguishing the roles of different kainate receptor subunits in synaptic transmission and plasticity.

Exploitation as a Chemical Scaffold for Novel Chemical Probe Synthesis

The unique molecular architecture of this compound makes it an attractive chemical scaffold for the synthesis of novel chemical probes. Its rigid bicyclic core provides a defined three-dimensional structure that can be systematically modified to explore structure-activity relationships (SAR) and develop new ligands with altered or enhanced properties. The synthesis of analogs of the parent compounds, dysiherbaine and neodysiherbaine, has demonstrated the feasibility of modifying this scaffold to fine-tune receptor selectivity and functional activity. researchgate.netelsevierpure.com

By strategically altering functional groups on the this compound framework, medicinal chemists can create a library of related compounds. For example, modifications at various positions of the bicyclic core can lead to the development of new probes with increased potency, improved selectivity for other glutamate receptor subtypes, or even a switch from agonist to antagonist activity. This approach is fundamental to chemical genetics, where a suite of related small molecules is used to systematically probe the function of a biological target. The development of derivatives of neodysiherbaine with substituents at the C10 position has shown that such modifications can significantly alter binding affinities for different ionotropic glutamate receptor subtypes. lookchem.com

The process of synthesizing these novel probes often involves multi-step organic synthesis, leveraging advanced chemical methodologies to achieve the desired molecular complexity and stereochemistry. cuny.edunih.gov The resulting probes can be further functionalized, for instance, by incorporating fluorescent tags or photoaffinity labels, to create even more sophisticated tools for studying glutamate receptor trafficking, localization, and protein-protein interactions within their native cellular environment. nih.govresearchgate.net

Utility in Investigating Fundamental Biological Processes Mediated by Glutamate Receptors

This compound is instrumental in investigating the fundamental biological processes mediated by glutamate receptors, which are central to excitatory neurotransmission in the mammalian brain. nih.govresearchgate.netscispace.comscispace.com Glutamate receptors are broadly classified into ionotropic and metabotropic receptors, with ionotropic receptors being further subdivided into NMDA, AMPA, and kainate receptors. nih.govnih.gov this compound's selectivity for kainate receptors, particularly those containing the GluR5 subunit, allows for the specific interrogation of the roles these receptors play in synaptic transmission, plasticity, and neuronal excitability. nih.gov

The use of this compound has contributed to our understanding of the physiological functions of GluR5-containing kainate receptors. For example, by selectively activating these receptors, researchers can study their involvement in modulating neurotransmitter release from presynaptic terminals and in shaping the postsynaptic response to glutamate. The ability of this compound to induce a long-lasting desensitized state in GluR5 receptors provides a unique mechanism to probe the dynamics of receptor trafficking and the regulation of synaptic strength. nih.gov

Furthermore, this compound aids in elucidating the molecular mechanisms of glutamate receptor activation and gating. By studying how this compound and its analogs bind to the ligand-binding domain of the GluR5 receptor, researchers can gain insights into the structural determinants of agonist affinity and efficacy. colorado.edu This information is crucial for understanding how the binding of a ligand translates into the opening of the ion channel, a fundamental process in neuronal communication. The study of such interactions is a cornerstone of molecular neuroscience and provides a basis for understanding the pathophysiology of neurological and psychiatric disorders where glutamate signaling is dysregulated. nih.gov

Potential for Rational Design of Receptor-Specific Ligands for Research

The well-defined structure-activity relationship of this compound and its analogs provides a strong foundation for the rational design of novel, receptor-specific ligands for research purposes. nih.govmdpi.com Rational ligand design leverages knowledge of the three-dimensional structure of the target receptor and the binding modes of known ligands to create new molecules with desired properties, such as enhanced selectivity or specific functional effects. nih.govrsc.org The high affinity and selectivity of this compound for the GluR5 kainate receptor subunit make it an excellent starting point for such design efforts. nih.gov

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to the this compound scaffold will affect its interaction with the GluR5 binding pocket. mdpi.comnih.gov This in silico approach allows for the prioritization of synthetic targets, saving time and resources in the laboratory. For example, by modeling the binding of this compound to a homology model of the GluR5 ligand-binding domain, researchers can identify key hydrogen bonds and hydrophobic interactions that are critical for high-affinity binding. This information can then be used to design new analogs with modifications that are predicted to enhance these interactions or introduce new ones, potentially leading to even greater potency and selectivity.

The data from radioligand binding experiments with this compound and its analogs provide crucial empirical data to guide and validate these rational design strategies. nih.gov The observed differences in affinity for various glutamate receptor subtypes, as shown in the table below, offer a clear blueprint for the structural features that confer selectivity. By systematically exploring the chemical space around the this compound scaffold, it is possible to develop a new generation of chemical probes that can selectively target other kainate and AMPA receptor subtypes, providing an expanded toolkit for the neuroscience community.

| Compound | Receptor Subunit | Binding Affinity (Ki, μM) |

| This compound | GluR5 | 0.038 |

| GluR6 | >100 | |

| GluR2 | >100 | |

| GluR1 | >100 | |

| 9-Deoxy-neodysiherbaine | GluR5 | 0.026 |

| GluR6 | >100 | |

| GluR2 | >100 | |

| GluR1 | >100 |

Data derived from radioligand binding experiments. nih.gov

Future Directions and Research Challenges for 8 Deoxy Neodysiherbaine

Unexplored Biosynthetic Pathways and Metabolic Fates

A significant gap in the knowledge surrounding 8-Deoxy-neodysiherbaine and its parent compounds, dysiherbaine and neodysiherbaine, is the complete absence of information regarding their natural production. researchgate.net These complex alkaloids were first isolated from the marine sponge Dysidea herbacea, but the exact organism responsible for their synthesis—whether the sponge itself or, more likely, an associated symbiotic microorganism—is unknown. researchgate.netlookchem.comnih.govcas.cn Elucidating the biosynthetic pathway is a critical challenge. Future research will likely pivot towards genome mining of the sponge and its associated microbiome. mdpi.comnih.gov By employing multi-omics approaches such as genomics, transcriptomics, and proteomics, researchers can aim to identify the biosynthetic gene clusters (BGCs) responsible for assembling the unique bicyclic pyranofuran core of the molecule. omu.edu.trnih.govresearchgate.netdtu.dknih.gov

Equally unexplored is the metabolic fate of this compound in biological systems. Understanding how this alkaloid is absorbed, distributed, modified, and eventually eliminated is fundamental to interpreting its activity in research models. Future studies will need to utilize advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to trace the compound and identify its biotransformation products in vitro and in vivo. Characterizing these metabolic pathways is essential for a complete understanding of the compound's duration of action and the potential bioactivity of its metabolites.

Advanced Synthetic Strategies for Complex Analogues

The total synthesis of neodysiherbaine and its analogues has been achieved, providing a foundational platform for chemical exploration. researchgate.netnih.govrsc.orgnih.govfigshare.com Early synthetic efforts have produced key analogues, including deoxy-derivatives, which have been instrumental in initial structure-activity relationship (SAR) studies. nih.govbohrium.com However, the next frontier lies in the development of advanced and divergent synthetic strategies to generate more complex analogues. mdpi.com

Future synthetic chemistry will need to focus on methods that allow for the efficient and stereocontrolled modification of the this compound scaffold at multiple positions. This includes employing sophisticated reactions like iodoaminocyclization and intramolecular cyclizations to rapidly construct the core structure. nih.gov The development of divergent pathways, where a common late-stage intermediate can be converted into a wide array of structurally distinct analogues, will be particularly valuable. mdpi.com Furthermore, the application of synthetic biology, by manipulating the yet-to-be-discovered biosynthetic enzymes, could offer a powerful and sustainable route to novel analogues that are difficult to access through traditional chemical synthesis. tandfonline.com

Elucidating Undiscovered Molecular Interactions and Off-Target Effects (in research models)

Future work must focus on systematically deconstructing the compound's interactome. Unbiased, proteome-wide approaches, such as affinity purification-mass spectrometry using immobilized this compound analogues, could identify novel binding partners. Understanding these undiscovered interactions is crucial, as the potent agonism at glutamate (B1630785) receptors is associated with a risk of excitotoxicity, and off-target effects could either mitigate or exacerbate this primary activity. patsnap.com

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To move beyond a simplistic "one-compound, one-target" view, a holistic, systems-level understanding of this compound's impact is required. frontiersin.org The integration of various "omics" technologies is the most promising path toward this comprehensive view. omu.edu.trdtu.dknih.gov By treating this compound as a chemical probe to perturb a biological system, researchers can measure the cascading effects across multiple molecular layers.

Transcriptomics: RNA sequencing can reveal the full suite of genes that are upregulated or downregulated in response to the compound, highlighting the cellular pathways and response mechanisms that are activated.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing a functional snapshot of the cellular state after exposure.

Metabolomics: This approach can map the global shifts in the cellular metabolome, revealing how the compound alters cellular energy and biosynthetic processes. nih.gov

By integrating these large-scale datasets, researchers can construct network models of the compound's activity, identify unexpected molecular hubs of action, and generate new hypotheses about its mechanism that would be undiscoverable through traditional, targeted approaches. nih.govresearchgate.net

Development of Next-Generation Chemical Tools Based on the this compound Scaffold

The unique and potent nature of the this compound scaffold makes it an ideal starting point for the design of next-generation chemical tools to probe neurobiological systems. mskcc.orgchemicalprobes.org The synthesis of derivatives with strategically placed functional groups can transform the parent molecule into a sophisticated research probe. lookchem.comresearchgate.net

Future research in this area should focus on creating a toolbox of specialized analogues:

Affinity-Based Probes: Attaching a biotin (B1667282) tag or other affinity handle to a non-critical position on the molecule would enable the pulldown and identification of binding partners, directly addressing the challenge outlined in section 9.3.

Fluorescent Probes: Incorporating a fluorophore would allow for the direct visualization of the compound's distribution and localization within cells and tissues via advanced microscopy, providing spatial and temporal information about its site of action.

Photo-affinity Probes: Designing analogues with photo-reactive groups would enable researchers to permanently cross-link the molecule to its binding partners upon UV irradiation. This covalent capture is a powerful method for robustly identifying direct molecular interactions. nih.govrsc.org

The development of these chemical tools is essential for dissecting the complex biology of kainate receptors and for fully elucidating the molecular pharmacology of the this compound class of compounds.

Data Tables

Table 1: Summary of Future Research Directions

| Research Area | Key Challenges | Proposed Methodologies | Desired Outcome |

| Biosynthesis & Metabolism | Unknown biosynthetic gene cluster (BGC); Uncharacterized metabolic pathways. | Genome mining; Multi-omics (genomics, transcriptomics); Metabolite tracking with mass spectrometry. | Identification of the BGC; Understanding of biotransformation and clearance. |

| Advanced Synthesis | Creation of diverse and complex analogues for SAR studies. | Divergent synthesis; Stereoselective methodologies; Synthetic biology approaches. | A library of novel analogues with diverse functional and structural features. |

| Molecular Interactions | Identification of off-target proteins and secondary binding sites. | Affinity purification-mass spectrometry; Molecular dynamics simulations; Proteomics. | A complete interactome map; Understanding of polypharmacology. |

| Systems Biology | Gaining a holistic view of the compound's cellular impact. | Integration of transcriptomics, proteomics, and metabolomics data. | Network models of compound activity; Comprehensive mechanism of action. |

| Chemical Tool Development | Creation of probes to study biological function directly. | Synthesis of fluorescent, biotinylated, and photo-affinity labeled analogues. | A toolbox of specialized probes for target validation and visualization. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 8-Deoxy-neodysiherbaine?

- Methodological Answer : Synthesis should follow protocols for kainoid analogs, emphasizing regioselective deoxygenation. Characterization requires multi-step validation:

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 220 nm.

- Structural Confirmation : H and C NMR for stereochemical analysis, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Reproducibility : Detailed procedural descriptions in the main manuscript, with raw spectral data in supplementary materials to enable replication .

Q. How should researchers design preliminary pharmacological assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize glutamate receptor subtypes (e.g., AMPA, kainate receptors) based on structural homology to dysiherbaine .

- In Vitro Assays: Use patch-clamp electrophysiology on transfected HEK293 cells expressing GluK1 receptors. Include positive controls (e.g., ATPA) and measure EC values .

- Data Reporting : Tabulate dose-response curves with error margins (SEM) and statistical significance (p < 0.05) to establish baseline activity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and lab coats. Use fume hoods for weighing and solubilization .

- Exposure Mitigation : Implement emergency showers and eye-wash stations per OSHA HCS guidelines. Document first-aid measures (e.g., flushing eyes for 15 minutes) in lab safety manuals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., receptor binding affinities, cytotoxicity) using PRISMA guidelines. Highlight variables like buffer composition (e.g., Mg concentration) that may skew results .

- Replication Studies : Reproduce conflicting experiments with standardized conditions (e.g., cell lines, temperature). Use Bland-Altman plots to quantify inter-study variability .

Q. What strategies are effective for elucidating the molecular mechanism of this compound in neurodegenerative models?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses at GluK1 ligand-binding domains. Validate with mutagenesis (e.g., T503A mutants) to confirm critical residues .

- In Vivo Studies : Use transgenic rodent models (e.g., APP/PS1 for Alzheimer’s). Measure synaptic plasticity via long-term potentiation (LTP) assays and correlate with behavioral outcomes (Morris water maze) .

Q. How should researchers optimize the pharmacokinetic profile of this compound for CNS delivery?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the C3 position to enhance blood-brain barrier (BBB) penetration. Assess stability via plasma esterase assays .

- Pharmacokinetic Metrics : Calculate AUC, C, and t using LC-MS/MS. Compare bioavailability between intravenous and oral administration in rodent models .

Data Management and Reporting

Q. What frameworks are recommended for managing contradictory spectral data in this compound studies?

- Methodological Answer :

- Data Archiving : Deposit raw NMR and HRMS files in repositories (e.g., Zenodo) with DOI links in supplementary materials .

- Conflict Resolution : Form interdisciplinary panels to review anomalous data (e.g., unexpected NOE correlations). Propose revised structural models via DFT calculations .

Q. How can researchers integrate multi-omics data to explore off-target effects of this compound?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated neuronal cells. Use Gene Ontology (GO) enrichment to identify dysregulated pathways (e.g., oxidative stress) .

- Proteomics : Apply SILAC labeling and LC-MS/MS to quantify protein expression changes. Overlay with structural interaction maps (Cytoscape) to prioritize validation targets .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.